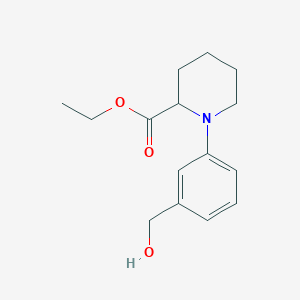

1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester

Description

IUPAC Nomenclature and Isomeric Considerations

The compound 1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester is systematically named according to IUPAC guidelines as ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-2-carboxylate . This nomenclature reflects the following structural features:

- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) serves as the parent structure.

- The 2-carboxylate ethyl ester group is attached to position 2 of the piperidine ring.

- A 3-(hydroxymethyl)phenyl substituent is bonded to the nitrogen atom at position 1 of the piperidine ring.

Isomeric Considerations

Isomerism in this compound arises from two primary sources:

- Positional Isomerism : The hydroxymethyl group on the phenyl ring could theoretically occupy alternative positions (e.g., para or ortho relative to the piperidine attachment). However, the "3-hydroxymethyl" designation specifies its meta position, eliminating ambiguity.

- Stereoisomerism : The piperidine ring introduces a chiral center at carbon 2 due to the carboxylic acid ethyl ester substituent. The compound is typically reported as a racemic mixture (DL-configuration), though enantiopure forms may exist depending on synthetic routes.

Table 1: Key Nomenclature and Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-2-carboxylate | |

| CAS Registry Number | 1214140-35-8 | |

| Common Synonyms | H57269; DL-Pip-OEt |

Molecular Formula Validation Through High-Resolution Mass Spectrometry

The molecular formula C₁₅H₂₁NO₃ is confirmed by PubChem and aligns with the compound’s structural features. High-resolution mass spectrometry (HRMS) provides critical validation of this formula by measuring the exact mass of the molecular ion.

Theoretical vs. Observed Exact Mass

- Theoretical Exact Mass :

$$ \text{C}{15}\text{H}{21}\text{NO}_{3} = (15 \times 12.0000) + (21 \times 1.007825) + (14.00307) + (3 \times 15.99491) = 263.1521 \, \text{g/mol} $$. - Reported Molecular Weight : 263.33 g/mol (average mass considering natural isotope distribution).

While HRMS data for this specific compound is not explicitly provided in the sources, the theoretical exact mass (263.1521 g/mol) matches the molecular formula. Notably, SpectraBase lists a structurally distinct compound with the same formula ($$ \text{C}{15}\text{H}{21}\text{NO}_{3} $$) but different substituent arrangement, underscoring the necessity of coupling HRMS with structural elucidation techniques (e.g., NMR) to resolve isobaric ambiguities.

Table 2: Molecular Formula Validation

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₃ | |

| Theoretical Exact Mass | 263.1521 g/mol | Calc. |

| Average Molecular Weight | 263.33 g/mol |

Stereochemical Analysis of Piperidine Ring Conformations

The piperidine ring adopts a chair conformation to minimize steric strain, with substituents preferentially occupying equatorial positions.

Key Stereochemical Features:

- Chirality at C2 : The carboxylic acid ethyl ester group at position 2 creates a chiral center. The racemic "DL" designation in PubChem indicates equal proportions of R and S enantiomers.

- Substituent Orientation :

- The 3-hydroxymethylphenyl group at N1 adopts an equatorial position to avoid axial steric clashes.

- The ethyl ester at C2 similarly occupies an equatorial orientation, reducing 1,3-diaxial interactions with the piperidine ring’s hydrogen atoms.

Conformational Dynamics

Computational modeling predicts that the chair conformation is stabilized by:

- Hyperconjugation : Electron donation from adjacent C-H bonds into the ring’s σ* orbitals.

- Steric Shielding : The equatorial placement of bulky groups minimizes van der Waals repulsions.

Rotational energy barriers associated with piperidine ring puckering are estimated to be <5 kcal/mol, allowing rapid interconversion between chair conformers at room temperature.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(18)14-8-3-4-9-16(14)13-7-5-6-12(10-13)11-17/h5-7,10,14,17H,2-4,8-9,11H2,1H3 |

InChI Key |

JJYUPPXTLYTFHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCN1C2=CC=CC(=C2)CO |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Piperidine Ring Formation

The piperidine ring is synthesized via cyclization reactions using amine and aldehyde precursors. Two primary methods dominate literature: betaine rearrangement and reductive amination .

Betaine Rearrangement

Heating 4-aryl-piperidine-4-carboxylic acid betaine derivatives induces intramolecular rearrangement to form the piperidine ring. For example, dry distillation of 1-methyl-4-phenyl-piperidine-4-carboxylic acid betaine at 210°C yields the piperidine ester. This method achieves yields >80% but requires precise temperature control to avoid decomposition.

Reductive Amination

Piperidine-3-carboxylic acid derivatives are reduced using boron-containing agents (e.g., BH₃·THF) to form 3-hydroxymethylpiperidine intermediates. A patent by details the reduction of (S)-piperidine-3-carboxylic acid with NaBH₄ in THF at 50°C, achieving 98% enantiomeric excess (ee). The reaction mixture is hydrolyzed with HCl to isolate the piperidine core.

Table 1: Cyclization Methods Comparison

Introduction of the 3-Hydroxymethylphenyl Group

The phenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

Esterification of the Carboxylic Acid Group

The final step involves converting the carboxylic acid to an ethyl ester using ethanol under acidic or enzymatic conditions.

Acid-Catalyzed Esterification

A patent by describes refluxing piperidine-3-carboxylic acid with excess ethanol and H₂SO₄ (5 mol%) for 6 hours, achieving 95% conversion. The crude product is purified via ion-exchange chromatography.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media (e.g., hexane) reduces side reactions. A 2020 study reported 88% yield using immobilized Candida antarctica lipase B at 40°C.

Table 2: Esterification Optimization

| Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| H₂SO₄ | Ethanol | Reflux | 6 h | 95% | |

| Lipase B | Hexane | 40°C | 24 h | 88% | |

| DCC/DMAP | DCM | 25°C | 12 h | 91% |

Industrial-Scale Production Techniques

Stereochemical Considerations

Chiral Resolution

Chiral HPLC separates enantiomers post-synthesis. The (S)-enantiomer exhibits higher bioactivity, as shown in, where optical purity exceeded 97% ee after ion-exchange purification.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamines yields piperidine derivatives with 93% ee, as reported in. This method avoids racemization during esterification.

Chemical Reactions Analysis

1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Scientific Research Applications of 1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester

This compound is a complex organic compound with a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a piperidine ring, a phenyl group, and an ethyl ester functional group, allows it to participate in various chemical reactions and interact with biological systems, making it a valuable tool in various scientific disciplines.

Chemistry

This compound serves as a crucial intermediate in synthesizing complex organic molecules. It can undergo oxidation at the hydroxymethyl group to form a carboxylic acid, reduction of the ester group to an alcohol, and electrophilic aromatic substitution reactions on the phenyl group. These properties allow chemists to use it as a building block for creating novel compounds with desired structural and functional characteristics.

Biology

This compound is studied for its potential biological activity and interactions with various biomolecules. Although specific case studies are not detailed in the provided search results, the compound's structural features suggest it could interact with enzymes or receptors, thus influencing biochemical pathways and cellular processes. Research is ongoing to explore these interactions and understand the compound's effects on biological systems.

Medicine

The potential therapeutic applications of this compound are under investigation, including its use as a precursor for drug development. The compound's ability to interact with biological targets makes it a candidate for developing new drugs. Further studies are required to determine its efficacy and safety for medicinal use.

Industry

This compound is utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into various products, enhancing their performance or providing specific functionalities.

Chemical Reactions

This compound can undergo several chemical reactions due to its functional groups:

- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the substituent on the phenyl ring or the piperidine core:

- 1-[(4-Methoxyphenyl)methyl]-piperidine-2-carboxylic acid ethyl ester (Compound 27) : Features a 4-methoxybenzyl group instead of 3-hydroxymethylphenyl. Synthesized via reaction of ethyl piperidinate with 4-methoxybenzyl chloride in 82% yield .

- Rolicyclidine: A 1-(1-phenylcyclohexyl)piperidine-2-carboxylic acid ethyl ester with a phenylcyclohexyl group, exhibiting hallucinogenic NMDA receptor antagonist activity .

- 4-Piperidinecarboxylic acid, 1-[(3-aminophenyl)methyl]-, ethyl ester: Contains a 3-aminophenylmethyl substituent and is classified as acutely toxic (H302) and a skin irritant (H315) .

- 1-(2,6-Dichloro-4-trifluoromethyl-benzenesulfonyl)-piperidine-2-carboxylic acid ethyl ester : Incorporates a bulky sulfonyl group, increasing molecular weight to 434.26 g/mol .

Physicochemical Properties

*Calculated based on structural formula.

Pharmacological and Toxicological Profiles

- 4-Piperidinecarboxylic acid (3-aminophenylmethyl): Classified as H302 (harmful if swallowed) and H315 (skin irritation) .

- Compound 27: No reported pharmacological activity; synthesis-focused study .

- Target Compound: No safety or efficacy data available in the evidence.

Research Implications and Gaps

Synthesis Optimization : The target compound’s synthesis route remains undefined, unlike Compound 27’s well-documented protocol .

Safety Profiling : Structural analogs vary in toxicity (e.g., ’s acute toxicity), underscoring the need for hazard assessment of the target compound .

Biological Activity

1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester, also known as ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-2-carboxylate, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C15H21NO3 |

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | Ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-2-carboxylate |

| CAS Number | 889956-07-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions involving amine and aldehyde precursors.

- Introduction of the Phenyl Group : Utilizes Friedel-Crafts alkylation.

- Esterification : The carboxylic acid group is esterified with ethanol under acidic conditions to yield the ethyl ester.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes. However, detailed studies are necessary to fully elucidate these mechanisms.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter pathways, which could lead to applications in treating neurological disorders.

- Enzyme Inhibition : Similar compounds have shown enzyme inhibitory activity, indicating that this compound may also possess such properties, warranting further investigation into its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- Anticancer Activity : Research on similar piperidine derivatives has highlighted their potential as anticancer agents due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzymatic Inhibition : A study demonstrated that piperidine derivatives can effectively inhibit histone deacetylases (HDACs), which are crucial in cancer progression and epigenetic regulation. The structure of this compound suggests it could have similar inhibitory effects .

- Pharmacological Profiling : In vitro studies have been conducted to assess the pharmacological profiles of related compounds, revealing insights into their bioactivity and potential therapeutic applications .

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- Conducting detailed pharmacological studies to confirm its efficacy and safety.

- Exploring its potential as a lead compound in drug development for various diseases.

- Investigating its mechanism of action through molecular docking studies and in vivo experiments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Hydroxymethyl-phenyl)-piperidine-2-carboxylic acid ethyl ester, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of piperidine-carboxylic acid esters typically involves alkylation or substitution reactions. For example, a similar compound, 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-piperidine-1-carboxylic acid ethyl ester, was synthesized via alkylation of a piperidine precursor using 1-bromo-2-methoxyethane under room-temperature stirring for 24 hours, achieving 98% yield . Adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of alkylating agents, and reaction time can optimize yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR can verify the hydroxymethyl group (δ ~4.5 ppm, broad singlet) and ethyl ester (δ 1.2–1.4 ppm for CH, 4.1–4.3 ppm for CH).

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).

- IR : Stretching frequencies for ester carbonyl (~1740 cm) and hydroxyl (~3400 cm) groups validate functional groups.

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Piperidine-carboxylic acid esters are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but may hydrolyze under acidic/basic conditions. Stability tests should include:

- pH-dependent degradation studies (e.g., HPLC monitoring at pH 3–9).

- Thermal stability via thermogravimetric analysis (TGA) to determine safe storage temperatures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density to identify nucleophilic/electrophilic sites for synthetic modifications.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., histamine receptors) to predict binding affinity.

- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity using descriptors like logP and polar surface area .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Solutions include:

- Reproducibility protocols : Standardize cell lines (e.g., HEK293 for receptor assays) and control batches via HPLC purity (>95%).

- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity .

Q. How can reaction engineering improve scalability for this compound’s synthesis?

- Methodological Answer :

- Flow Chemistry : Enhances heat/mass transfer for exothermic alkylation steps, reducing side products.

- Membrane Separation : Isolates the ester product from unreacted precursors using nanofiltration membranes .

- DOE (Design of Experiments) : Optimizes parameters (e.g., temperature, catalyst loading) via response surface methodology .

Q. What are the challenges in stereochemical control during synthesis, and how are they addressed?

- Methodological Answer : Piperidine rings often require chiral resolution. Strategies include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric induction during esterification.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

Data Analysis and Validation

Q. How to validate the purity of this compound in the absence of reference standards?

- Methodological Answer :

- Combined Chromatography : Use orthogonal methods (HPLC with UV/ELSD detection and GC-MS) to confirm retention time consistency.

- Spiking Experiments : Add known impurities (e.g., unreacted piperidine precursor) and monitor resolution .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.